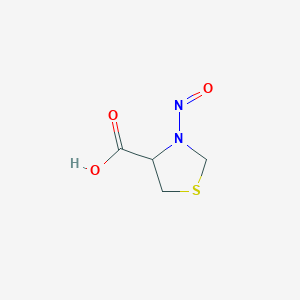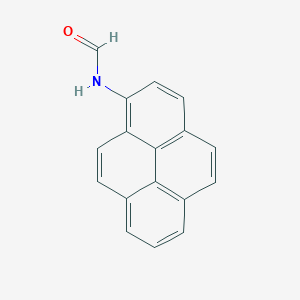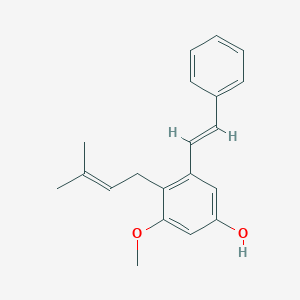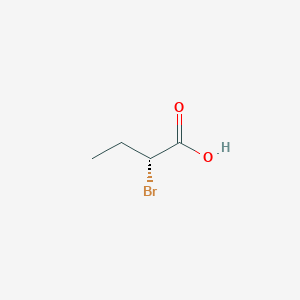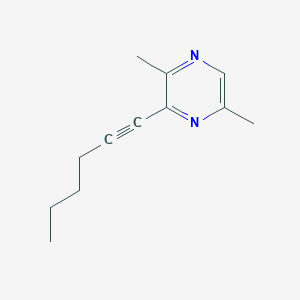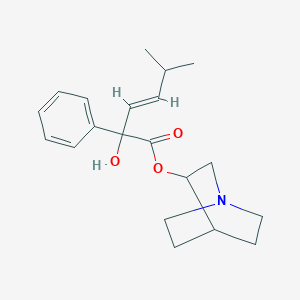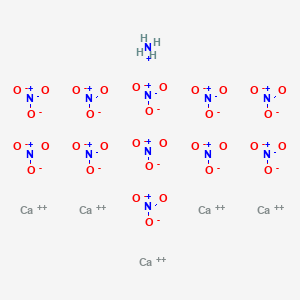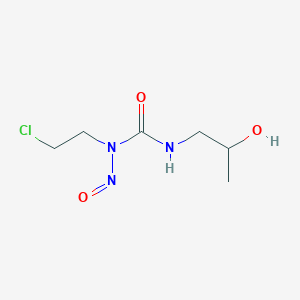
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea is a synthetic compound that has been studied for its potential use in cancer treatment. It is commonly referred to as NOC-7 and has been shown to have anti-tumor properties in various in vitro and in vivo models.
Mecanismo De Acción
The mechanism of action of NOC-7 is not fully understood, but it is believed to involve the generation of nitric oxide (NO) in cancer cells. NO has been shown to have anti-tumor properties, including the inhibition of tumor cell growth and the induction of apoptosis. NOC-7 is thought to release NO in cancer cells, leading to its anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
NOC-7 has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, and the generation of NO in cancer cells. In addition, NOC-7 has been shown to have antioxidant properties, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NOC-7 in lab experiments is its anti-tumor properties, which make it a promising candidate for cancer treatment. In addition, the synthesis of NOC-7 is relatively straightforward, which makes it accessible for researchers. However, one limitation of using NOC-7 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are several future directions for research on NOC-7, including:
1. Further studies on the mechanism of action of NOC-7 to optimize its use in cancer treatment.
2. Studies on the pharmacokinetics and pharmacodynamics of NOC-7 to determine its optimal dosage and administration route.
3. Studies on the potential use of NOC-7 in combination with other anti-tumor agents to enhance its anti-tumor effects.
4. Studies on the potential use of NOC-7 in other diseases, such as inflammatory diseases and cardiovascular diseases.
5. Studies on the potential use of NOC-7 in drug delivery systems to enhance its bioavailability and efficacy.
In conclusion, NOC-7 is a synthetic compound that has shown promise as an anti-tumor agent in various in vitro and in vivo models. Its mechanism of action involves the generation of NO in cancer cells, leading to its anti-tumor effects. Further research is needed to fully understand its mechanism of action and optimize its use in cancer treatment.
Métodos De Síntesis
The synthesis of NOC-7 involves several steps, including the reaction of 2-chloroethylamine hydrochloride with potassium hydroxide, followed by the addition of 3-chloro-2-hydroxypropylamine and nitrous acid. The resulting product is then purified via recrystallization.
Aplicaciones Científicas De Investigación
NOC-7 has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor properties in various in vitro and in vivo models, including breast cancer, lung cancer, and colon cancer. In addition, NOC-7 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Propiedades
Número CAS |
106612-15-1 |
|---|---|
Nombre del producto |
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea |
Fórmula molecular |
C6H12ClN3O3 |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2-hydroxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O3/c1-5(11)4-8-6(12)10(9-13)3-2-7/h5,11H,2-4H2,1H3,(H,8,12) |
Clave InChI |
AJHUUBJNVIKBGO-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)N(CCCl)N=O)O |
SMILES canónico |
CC(CNC(=O)N(CCCl)N=O)O |
Sinónimos |
1-NCHU 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



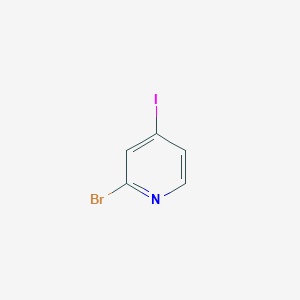

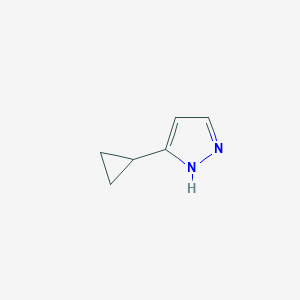
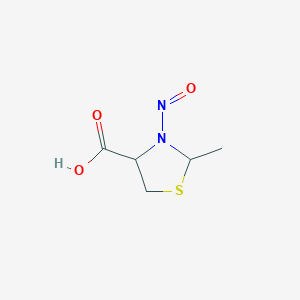
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
